Product packaging for Methyl 4-(2,4-dichlorophenoxy)butanoate(Cat. No.:CAS No. 18625-12-2)

Methyl 4-(2,4-dichlorophenoxy)butanoate

Cat. No.: B099279
CAS No.: 18625-12-2
M. Wt: 263.11 g/mol
InChI Key: NKXSNMCGZZWMMW-UHFFFAOYSA-N
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Description

Contextualization within Agricultural and Environmental Chemistry Research

In the field of agricultural chemistry, Methyl 4-(2,4-dichlorophenoxy)butanoate (B1226573) is studied in the context of its parent compound, 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB). 2,4-DB is a selective, post-emergence herbicide used to control broadleaf weeds. wikipedia.org It functions as a pro-herbicide, meaning it is converted by susceptible plants into the more potent herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D), through the process of β-oxidation. wikipedia.org The ester form, such as the methyl ester, is significant because ester formulations can enhance the penetration of the active ingredient through the waxy cuticle of plant foliage. orst.edu

From an environmental chemistry perspective, research focuses on the fate and transport of such compounds. Phenoxy acid esters are known to undergo hydrolysis in aqueous environments, which converts them back to their parent acid form (in this case, 2,4-DB). nih.gov The rate of this hydrolysis is dependent on factors like pH and temperature. nih.gov Subsequent degradation of the parent acid is a key area of study. The persistence of these herbicides is influenced by environmental conditions; for instance, 2,4-D has a relatively short half-life in aerobic soils but is significantly more persistent under anaerobic (low-oxygen) conditions, which has implications for potential groundwater contamination. nih.govcdc.govjuniperpublishers.com

Historical Perspectives on Phenoxyalkanoate Ester Research

The research that led to the development of phenoxyalkanoate herbicides represents a pivotal moment in agricultural history. Investigations into plant growth regulators, or auxins, began in earnest in the 1930s. wikipedia.org During World War II, research teams in the United Kingdom and the United States, working under wartime secrecy, independently discovered the potent and selective herbicidal activity of phenoxyacetic acids like 2,4-D and MCPA (2-methyl-4-chlorophenoxyacetic acid). wikipedia.orgwikipedia.org

This research was revolutionary because it yielded the first herbicides that could selectively kill broadleaf weeds while leaving monocotyledonous crops like wheat, corn, and rice largely unharmed. wikipedia.orgresearchgate.net The commercial introduction of these compounds around 1945-1946 transformed weed management practices, which had previously relied on labor-intensive mechanical methods. ebsco.commt.gov The development of various formulations, including salts and esters, was a crucial part of this historical development, as chemists sought to improve the stability, application efficiency, and biological uptake of these herbicides. orst.eduresearchgate.net 2,4-DB and its esters, including Methyl 4-(2,4-dichlorophenoxy)butanoate, are direct descendants of this foundational research. wikipedia.org

Contemporary Significance and Research Imperatives

Current research on this compound and related compounds is driven by the need to understand their long-term environmental impact and to refine analytical detection methods. cambridge.orgresearchgate.net A primary imperative is the continued study of the environmental fate of these substances, including their degradation pathways in soil and water and their potential effects on non-target organisms. juniperpublishers.comnih.gov

The development of advanced and sensitive analytical techniques is crucial for monitoring the presence of these compounds and their metabolites at trace levels in environmental samples. researchgate.net Furthermore, with the advent of herbicide-resistant crops, including those resistant to 2,4-D, the use of phenoxy herbicides is projected to increase. nih.gov This trend creates a pressing need for further research into the ecotoxicological consequences of sustained, low-level environmental exposure. nih.gov A significant area of focus is the biodegradation of these compounds, particularly in anaerobic environments where their persistence is greater, to develop potential bioremediation strategies for contaminated sites. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12Cl2O3 B099279 Methyl 4-(2,4-dichlorophenoxy)butanoate CAS No. 18625-12-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(2,4-dichlorophenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O3/c1-15-11(14)3-2-6-16-10-5-4-8(12)7-9(10)13/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXSNMCGZZWMMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171872
Record name Butanoic acid, 4-(2,4-dichlorophenoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18625-12-2
Record name Butanoic acid, 4-(2,4-dichlorophenoxy)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018625122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 4-(2,4-dichlorophenoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DB-methyl ester
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Molecular Mechanisms of Action and Biological Interactions

Elucidation of Auxin Mimicry and Plant Hormonal Pathway Disruption

Methyl 4-(2,4-dichlorophenoxy)butanoate (B1226573) is a member of the phenoxy herbicide group, which functions as a synthetic auxin. nih.govencyclopedia.pub These compounds are structurally similar to the natural plant hormone indole-3-acetic acid (IAA) and mimic its effects at a molecular level. nufarm.compestgenie.com.aunih.gov The herbicidal action of Methyl 4-(2,4-dichlorophenoxy)butanoate and related compounds stems from their ability to induce unregulated and unsustainable growth in susceptible plants, leading to physiological disruption and eventual death. mt.govnih.gov

Unlike the naturally occurring IAA, which plants can quickly metabolize and regulate, synthetic auxins like those in the phenoxy class persist for longer periods within plant tissues. nih.gov This persistence leads to an uncontrolled hormonal response. pestgenie.com.au The ester form of the compound is typically soluble in organic solvents and is formulated for effective absorption through the waxy cuticle of plant leaves. encyclopedia.pubnufarm.com Once absorbed, it is converted to the active acid form, 4-(2,4-dichlorophenoxy)butanoic acid, which is then translocated throughout the plant, primarily to areas of active growth (meristems). nufarm.commt.gov

The influx of this persistent auxin mimic disrupts the plant's delicate hormonal balance. nih.gov It interferes with normal metabolic processes, protein synthesis, and cell division. nufarm.com This disruption leads to a cascade of observable effects, including stem and leaf twisting (epinasty), uncontrolled cell elongation, and tissue thickening. pestgenie.com.aunih.gov Ultimately, the plant's resources are exhausted by the unsustainable growth, leading to senescence and death. pestgenie.com.aunih.gov

The molecular mechanism of auxin mimicry is initiated by the binding of the active form of the herbicide to specific auxin receptors within the plant cell. nufarm.comxtbg.ac.cn Research has identified several locations for these auxin-binding proteins (ABPs), including the cell membrane, the endoplasmic reticulum, the cytoplasm, and the cell nucleus. encyclopedia.pubnufarm.com

A key family of auxin receptors is the Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) proteins, which are components of the SCF-TIR1/AFB ubiquitin-ligase complex. xtbg.ac.cnresearchgate.net Synthetic auxins, mimicking IAA, act as a 'molecular glue' that facilitates the interaction between the TIR1/AFB receptor and Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor proteins. xtbg.ac.cn This binding event targets the Aux/IAA proteins for degradation via the ubiquitin-proteasome pathway. xtbg.ac.cn

The degradation of these repressor proteins releases Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of specific genes, activating their transcription. xtbg.ac.cn This leads to the expression of genes involved in cell elongation, division, and differentiation. pestgenie.com.au While natural auxin (IAA) binding is a transient and regulated process, the persistence of synthetic auxins leads to continuous activation of this pathway, causing the uncontrolled growth characteristic of herbicide action. nih.gov Studies have shown that mutants of the TIR1 receptor can exhibit resistance to synthetic auxins like 2,4-D, confirming its role as a primary receptor for these herbicides. xtbg.ac.cnmdpi.com

The sustained activation of auxin signaling pathways by this compound and its active acid form leads to profound alterations in cellular growth and development. pestgenie.com.au One of the primary responses is uncontrolled cell elongation, a hallmark of auxin action. unl.edu This is partly explained by the "acid growth hypothesis," where auxins stimulate proton pumps in the cell membrane, lowering the pH of the cell wall. This acidification activates enzymes called expansins, which loosen the cell wall structure, allowing for turgor-driven cell expansion.

However, the herbicidal effect is not limited to elongation. The hormonal imbalance triggers a wide range of developmental abnormalities. pestgenie.com.au These include:

Epinasty: The downward bending and twisting of leaves and stems due to uneven growth rates in different parts of the tissue. pestgenie.com.aunih.gov

Abnormal Tissue Proliferation: Uncontrolled cell division leads to the formation of calluses and tumors, particularly on stems and roots. nih.gov

Vascular System Disruption: The development of vascular tissues can be disorganized, impairing the transport of water and nutrients throughout the plant. pestgenie.com.au

Senescence: The overstimulation of growth depletes the plant's energy reserves, leading to premature aging and death. nih.govscispace.com

Furthermore, the hormonal disruption caused by synthetic auxins often leads to the overproduction of other plant hormones, such as ethylene (B1197577) and abscisic acid. nih.govmdpi.com Ethylene, a stress-related hormone, is known to be involved in senescence and epinasty, thus exacerbating the herbicidal effects. nih.govnih.gov

Cellular and Subcellular Target Identification in Eukaryotic Models

While the primary targets of this compound are the auxin signaling components in plants, studies on other eukaryotic models have been conducted to understand its broader cellular effects. In non-target organisms, the mechanisms of toxicity are less about mimicking hormones and more related to general cellular stress. nih.gov

For instance, studies using the related compound 2,4-D on human erythrocytes (red blood cells) have shown that it can induce significant changes in cell shape. nih.gov This effect is attributed to the herbicide's interaction with the outer layer of the cell membrane, suggesting a direct perturbing effect on membrane structure. nih.gov In pancreatic β-cells, 2,4-D exposure has been shown to reduce cell viability, induce mitochondrial dysfunction, and trigger apoptosis (programmed cell death). nih.gov These effects are linked to the generation of oxidative stress. nih.govresearchgate.net

In the cyanobacterium Nostoc muscorum, 2,4-D exposure was found to negatively impact photosynthesis and nitrogen fixation by compromising the function of key enzymes and proteins at the transcriptional level. nih.gov Electron microscopy revealed adverse changes to the cell's morphology and internal structure. nih.gov These findings in diverse eukaryotic models indicate that beyond the specific auxin pathway in plants, phenoxy compounds can exert toxicity by disrupting fundamental cellular processes like membrane integrity, energy metabolism, and redox balance. nih.govresearchgate.net

Comparative Mechanistic Studies with Related Phenoxy Herbicides and Their Derivatives

This compound belongs to the phenoxyalkanoic acid class of herbicides. researchgate.net This class includes several widely used compounds that share a common mechanism of action as synthetic auxins but differ in their chemical structure, selectivity, and specific biological activity. chemcess.comnih.gov

Table 1: Comparison of Common Phenoxy Herbicides
CompoundChemical FamilyPrimary UseKey Structural Feature
2,4-DPhenoxyacetic acidBroadleaf weed control in grassesAcetic acid side chain
MCPAPhenoxyacetic acidSimilar to 2,4-D, broadleaf weed controlMethyl group on the phenyl ring
2,4-DBPhenoxybutyric acidBroadleaf weed control, often in legumesButyric acid side chain
Mecoprop (MCPP)Phenoxypropionic acidBroadleaf weed control, often in turfPropionic acid side chain

The length and structure of the carboxylic acid side chain are crucial for activity. For example, compounds like 2,4-DB (the acid form of the methyl ester) are not directly herbicidal in some plants. Instead, they undergo a process called beta-oxidation within susceptible plant species, which shortens the butyric acid side chain to an acetic acid side chain, converting it into the highly active 2,4-D. nih.gov This metabolic activation provides a basis for selectivity, as tolerant plants (like many legumes) lack the necessary enzymes for this conversion.

Structure-activity relationship studies on 2,4-D analogues have confirmed that the core structure is essential for binding to the TIR1/AFB co-receptors. nih.gov Minor substitutions on the phenyl ring or modifications to the carboxylate chain can alter the binding affinity and, consequently, the auxinic and herbicidal activity. nih.gov This highlights a conserved mechanism across the phenoxy class, centered on the interaction with the core auxin signaling machinery.

Biochemical Effects on Membrane Integrity and Biosynthetic Pathways

The profound physiological disruptions caused by this compound extend to fundamental biochemical processes, including membrane integrity and various biosynthetic pathways. The interaction of phenoxy herbicides with cell membranes is a key aspect of their toxicity. nih.gov Studies with 2,4-D have demonstrated its ability to intercalate into the lipid bilayer of cell membranes, altering their physical properties and function. nih.gov This can lead to increased membrane permeability, leakage of cellular contents, and disruption of membrane-bound enzyme and transport protein activities.

The herbicidal action also impacts major biosynthetic pathways. The uncontrolled growth demands a massive mobilization of the plant's energy and metabolic reserves, diverting them to the sites of abnormal growth. pestgenie.com.au This can lead to the depletion of essential resources needed for normal functions. Furthermore, specific pathways can be affected. For example, in the cyanobacterium Nostoc muscorum, 2,4-D exposure was shown to inhibit photosynthesis and nitrogen fixation by downregulating the expression of key enzymes like RuBisCO and nitrogenase. nih.gov The overproduction of ethylene, a common response to synthetic auxin treatment, involves the upregulation of ACC synthase, a key enzyme in its biosynthetic pathway. nih.govnih.gov

Table 2: Summary of Biochemical Effects
Biochemical Target/ProcessObserved EffectConsequence
Cell MembraneDisruption of lipid bilayerIncreased permeability, loss of function nih.gov
Redox BalanceGeneration of Reactive Oxygen Species (ROS)Oxidative stress, damage to macromolecules nih.gov
PhotosynthesisInhibition of key enzymes (e.g., RuBisCO)Reduced carbon fixation and energy production nih.gov
Nitrogen FixationInhibition of nitrogenaseReduced nitrogen availability for growth nih.gov
Hormone BiosynthesisUpregulation of ACC synthaseOverproduction of ethylene, enhanced senescence nih.govnih.gov

Biological Activity and Efficacy in Agroecosystems Research

Research into Herbicidal Efficacy Against Broadleaf Weeds

As a precursor to 2,4-D, Methyl 4-(2,4-dichlorophenoxy)butanoate (B1226573) is effective for the selective control of many annual and perennial broadleaf weeds. 24d.infowikipedia.org Its utility has been demonstrated in various agricultural settings, particularly in crops that are sensitive to direct application of 2,4-D but can tolerate 2,4-DB. Research has identified numerous weed species that are susceptible to phenoxybutyric acid herbicides.

A product label for a similar isooctyl ester of 2,4-DB provides a list of susceptible weed species, highlighting the compound's efficacy. epa.gov

Table 1: Susceptible Broadleaf Weed Species to 2,4-DB Ester Herbicide

Common Name Genus
Pigweed Amaranthus spp.
Annual Morning Glory Ipomoea spp.
Cocklebur Xanthium spp.
Jimson Weed Datura spp.
Kochia (Fireweed) Kochia scoparia
Shepherdspurse Capsella bursa-pastoris
Bull Thistle Cirsium lanceolatum
Russian Thistle Salsola kali
Prickly Lettuce Lactuca scariola

Data sourced from a U.S. EPA pesticide product label. epa.gov

The post-emergence activity of Methyl 4-(2,4-dichlorophenoxy)butanoate is a result of its classification as a synthetic auxin herbicide. mt.govresearchgate.net After being absorbed by the foliage, the compound is translocated systemically throughout the plant. mt.govnufarm.com In susceptible species, the metabolic conversion to 2,4-D mimics the natural plant growth hormone indole-3-acetic acid (IAA) at a molecular level. encyclopedia.pubwikipedia.org This mimicry disrupts normal hormonal balance, leading to a cascade of effects including uncontrolled and unsustainable cell division and elongation. mt.govwikipedia.org This ultimately results in the destruction of vascular tissues, cessation of normal growth, and plant death. researchgate.net

The application of phenoxy herbicides like this compound profoundly impacts the growth and proliferation of susceptible weeds. The induced hormonal imbalance causes rapid and abnormal growth that the plant cannot sustain. researchgate.net Research into related compounds has quantified this impact. For instance, a study on novel phenoxyacetoxy methylphosphonates demonstrated significant inhibitory activity against various dicotyledonous plants, with one compound achieving an ED50 (Effective Dose for 50% inhibition) of 22.8 g ai/ha against chickweed. nih.gov Another study on α-(substituted phenoxybutyryloxy)alkylphosphonates found that specific compounds exhibited 100% inhibition of tested broadleaf weeds. nih.gov This lethal effect halts the weed's life cycle, preventing it from competing with crops for resources and from producing seeds, thereby reducing future infestations.

Factors Influencing Herbicidal Selectivity in Target Crops

Herbicidal selectivity is the differential response of various plant species to a chemical, allowing for weed control without significantly harming the desired crop. The selectivity of this compound is primarily based on differential metabolism. Many tolerant crops, such as certain legumes (e.g., alfalfa, clovers), lack the specific enzyme systems required for the rapid beta-oxidation of 2,4-DB into the highly phytotoxic 2,4-D. nih.gov In contrast, many broadleaf weeds possess these enzymes and efficiently perform the conversion, leading to self-destruction. This metabolic difference is the key factor that allows for the use of 2,4-DB esters in specific crops. epa.gov

Other factors that contribute to the selectivity of phenoxy herbicides in general include:

Plant Morphology: Differences in leaf shape, orientation, and cuticle thickness can affect herbicide retention and absorption. encyclopedia.pub

Growth Stage: The age and metabolic activity of a plant can influence its susceptibility. epa.gov

Differential Translocation: Tolerant species may translocate the herbicide at a slower rate or sequester it in non-sensitive tissues.

Assessment of Systemic Translocation and Distribution in Plants

As a systemic herbicide, the movement of the active compound from the point of absorption to its sites of action is critical for efficacy. nufarm.com Research on phenoxy herbicides has extensively used radiolabeling, typically with Carbon-14, to trace their uptake, translocation, and distribution within plants. frontiersin.org

These studies show that after foliar application, the compound is absorbed and moves through the phloem along with photosynthates to areas of active growth (meristems), such as shoot tips and root tips. mt.govnufarm.com Studies on 2,4-D translocation in cotton demonstrated that in susceptible lines, a significant portion (77%) of the absorbed herbicide was translocated out of the treated leaf to tissues above and below. frontiersin.org In contrast, tolerant lines retained 91-95% of the herbicide within the treated leaf, indicating that restricted translocation can be a mechanism of tolerance or resistance. frontiersin.org Translocation is a dynamic process, with studies showing that movement can be rapid within the first few hours after application and can be influenced by environmental factors. cambridge.org

Phenotypic Responses and Morphological Aberrations in Treated Plants

The visual effects of this compound on susceptible plants are characteristic of synthetic auxin herbicides and are a direct result of the uncontrolled growth it induces. illinois.edu Because the herbicide is translocated to new, developing tissues, symptoms are often most prominent on this growth. illinois.edu

Common phenotypic responses include:

Epinasty: Twisting, bending, and curling of stems and petioles. nufarm.comillinois.edu

Leaf Malformation: Leaves may appear cupped, puckered, crinkled, or exhibit strapping (becoming long and narrow). illinois.edu

Stem Abnormalities: Stems can become calloused, brittle, and cracked. illinois.edu

Abnormal Root Growth: The herbicide can induce the formation of roots on stems. illinois.edu

These morphological aberrations are followed by chlorosis (yellowing), necrosis (tissue death), leaf withering, and ultimately, the death of the plant. mt.govwikipedia.org

Development of Resistance Mechanisms in Target Organisms

The repeated use of herbicides with the same mode of action creates selection pressure that can lead to the evolution of resistant weed populations. To date, 41 weed species have developed resistance to auxinic herbicides. mdpi.com Research has identified several non-target-site resistance (NTSR) mechanisms that prevent the herbicide from reaching its site of action in sufficient quantities.

Table 2: Documented Mechanisms of Resistance to Auxinic Herbicides

Mechanism Description Example Weed Species
Reduced Translocation The herbicide is poorly moved from the treated leaf to the meristematic tissues where it acts. The compound is effectively sequestered in the application area. mdpi.comresearchgate.net Hirschfeldia incana, Sisymbrium orientale, Raphanus raphanistrum mdpi.comresearchgate.net
Enhanced Metabolism The plant rapidly metabolizes or degrades the herbicide into non-toxic compounds, often through the action of enzyme families like cytochrome P450 monooxygenases. mdpi.comresearchgate.net Amaranthus hybridus, Conyza canadensis, Papaver rhoeas mdpi.comresearchgate.net
Altered Auxin Signaling More complex mechanisms involving defects or alterations in the plant's natural auxin signaling and response pathways are being investigated. uwa.edu.auresearchgate.net Raphanus raphanistrum uwa.edu.au

Data compiled from multiple research studies on 2,4-D resistance. mdpi.comresearchgate.netuwa.edu.auresearchgate.net

Studies have shown that a single weed species can employ one or both of the primary mechanisms of reduced translocation and enhanced metabolism. mdpi.comresearchgate.net For example, resistant populations of Amaranthus hybridus demonstrated both reduced translocation and enhanced metabolism, while resistance in Conyza canadensis was attributed solely to enhanced metabolism. researchgate.net

Metabolism and Biotransformation Studies

Microbial Degradation Pathways and Metabolite Identification

In soil and aquatic environments, microbial communities are the primary drivers of the degradation of Methyl 4-(2,4-dichlorophenoxy)butanoate (B1226573). nih.govfao.org The breakdown is an enzymatic process involving several key steps, initiated by the transformation of the ester into its corresponding carboxylic acid. nih.govfao.org

The initial and rapid step in the microbial metabolism of Methyl 4-(2,4-dichlorophenoxy)butanoate is the hydrolysis of its ester bond. nih.govgoogle.com This reaction is catalyzed by esterase enzymes produced by a wide range of soil microorganisms. The process converts the compound into its active acidic form, 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB), and methanol. chemguide.co.uklibretexts.org Under non-sterile conditions in soil, various esters of the related compound 2,4-D undergo very rapid hydrolysis, with over 72% being converted within 72 hours. fao.org This hydrolytic cleavage is a crucial prerequisite for subsequent degradation steps. nih.gov

Following the initial hydrolysis of the ester bond, the resulting 4-(2,4-dichlorophenoxy)butanoic acid undergoes further degradation. A key catabolic step for phenoxyalkanoic acids is the cleavage of the ether bond that links the dichlorophenyl ring to the aliphatic side chain. nih.govnih.gov This reaction is typically catalyzed by dioxygenase enzymes, such as the well-studied α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA). nih.govnih.govresearchgate.net This enzymatic cleavage breaks down the molecule into 2,4-dichlorophenol (B122985) (2,4-DCP) and the corresponding aliphatic acid. nih.govresearchgate.net The 2,4-DCP is then further hydroxylated to form dichlorocatechol, which enters a catabolic pathway leading to intermediates of central metabolism, such as the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net

An alternative metabolic pathway observed in the degradation of chlorinated aromatic compounds involves reductive dechlorination. nih.gov In this process, chlorine atoms are removed from the aromatic ring before the ring itself is cleaved. For the related compound 2,4-D, some anaerobic microbial pathways involve the reductive dehalogenation at the 2-position chlorine, leading to the formation of 4-chlorophenoxyacetic acid. nih.govfao.org This metabolite is subsequently converted to 4-chlorophenol. nih.gov This pathway represents a different strategy for detoxifying the chlorinated aromatic moiety of the herbicide.

Numerous bacterial strains have been identified that can degrade phenoxyacetic acid herbicides. nih.gov Genera such as Cupriavidus, Pseudomonas, Sphingomonas, and Rhodococcus are known to play a significant role in the bioremediation of these compounds. nih.govdocumentsdelivered.com For instance, Cupriavidus necator JMP134 is a model organism for studying 2,4-D degradation, and it harbors the tfd genes that encode the enzymes for the entire degradation pathway. nih.govnih.gov

The genus Rhodococcus is noted for its diverse metabolic capabilities, including the degradation of various herbicides. nih.govnih.gov Strains like Rhodococcus globerulus have demonstrated the ability to degrade both 2,4-D and MCPA in contaminated soil. documentsdelivered.com These bacteria possess robust enzyme systems that can break down complex organic molecules. The key enzyme in the initial stage of 2,4-D degradation is the TfdA dioxygenase, which cleaves the ether bond. nih.govnih.gov Subsequent enzymes in the pathway include 2,4-DCP hydroxylase (TfdB) and chlorocatechol 1,2-dioxygenase (TfdC), which continue the breakdown of the aromatic ring. nih.govresearchgate.net

Table 1: Key Microbial Degradation Steps and Metabolites
ProcessInitial SubstrateKey Enzyme TypePrimary MetaboliteReference
Ester HydrolysisThis compoundEsterase4-(2,4-dichlorophenoxy)butanoic Acid (2,4-DB) fao.orgnih.gov
Ether Bond Cleavage4-(2,4-dichlorophenoxy)butanoic AcidDioxygenase (e.g., TfdA)2,4-Dichlorophenol (2,4-DCP) nih.govnih.gov
Hydroxylation2,4-DichlorophenolHydroxylase (e.g., TfdB)Dichlorocatechol nih.govresearchgate.net
Reductive Dechlorination2,4-Dichlorophenoxyacetic Acid (2,4-D)Dehalogenase4-Chlorophenoxyacetic Acid nih.gov

Plant Metabolism and Conjugation Processes

In plants, this compound is recognized as a propesticide. wikipedia.org This means it is metabolically converted within the plant to a more herbicidally active compound. The metabolic processes in plants, similar to microbial pathways, involve several phases aimed at detoxifying and sequestering the foreign compound.

Like in microbial systems, the first step in plant metabolism is the rapid hydrolysis of the methyl ester to form 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB). wikipedia.org Subsequently, 2,4-DB is converted via β-oxidation into the highly active herbicide 2,4-D. wikipedia.org This activation is a key feature of its mode of action. The plant's detoxification mechanisms then act on the resulting 2,4-D.

The detoxification of xenobiotics like herbicides in plants typically follows a two-phase process. Phase I involves oxidation reactions, such as hydroxylation, which introduce a reactive functional group into the molecule. unl.edu Aromatic hydroxylation is a common Phase I reaction catalyzed by cytochrome P-450 monooxygenases, which adds a hydroxyl (-OH) group to the aromatic ring of the herbicide. unl.edu

In Phase II, these hydroxylated metabolites are conjugated with endogenous molecules like sugars (e.g., glucose) or amino acids. nufarm.comresearchgate.net This conjugation process increases the water solubility of the metabolite and facilitates its sequestration into cellular compartments like the vacuole, effectively detoxifying it. nufarm.com Studies on the related compound diclofop-methyl (B104173) in wheat have shown that major metabolites include the hydroxylated parent acid and its subsequent conjugates. researchgate.net This two-step process of hydroxylation followed by conjugation is a primary mechanism of herbicide resistance and metabolism in plants. researchgate.netresearchgate.net

Table 2: Plant Metabolism Pathways
ProcessDescriptionKey Enzyme/SystemResulting ProductReference
Ester HydrolysisCleavage of the methyl ester group.Esterases4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB) wikipedia.org
β-OxidationConversion of the propesticide 2,4-DB to the active herbicide 2,4-D.β-oxidation pathway enzymes2,4-Dichlorophenoxyacetic acid (2,4-D) wikipedia.org
Phase I: HydroxylationAddition of a hydroxyl group to the aromatic ring.Cytochrome P-450 monooxygenasesHydroxylated 2,4-D unl.edu
Phase II: ConjugationAttachment of sugars or amino acids to the hydroxylated metabolite.Glucosyltransferases, etc.Water-soluble conjugates for sequestration. nufarm.comresearchgate.net

Impact on Nutrient Uptake in Non-Target Plants

Research has shown that 2,4-D can interfere with nitrate (B79036) metabolism in plants. nih.gov For instance, in cucumber, a species sensitive to 2,4-D, the herbicide has been observed to affect nitrate reductase activity, a key enzyme in the assimilation of nitrate. Such disruptions can lead to imbalances in nitrogen metabolism, potentially affecting plant growth and development.

Table 1: Observed Effects of 2,4-D (a likely metabolite) on Non-Target Plants

Affected Process Organism Observed Effect
Nitrate Metabolism Cucumber Altered nitrate reductase activity nih.gov
General Growth Various broadleaf plants Abnormal growth, senescence researchgate.net

Theoretical Studies on Metabolic Requirements and Carbon Flow

Specific theoretical studies detailing the metabolic requirements and carbon flow for the biotransformation of this compound have not been identified in the current body of scientific literature. However, based on the known metabolic pathways of similar compounds, it can be theorized that the carbon from the butanoate side chain would enter central metabolic pathways following β-oxidation. The dichlorophenoxy moiety, being more recalcitrant, would likely undergo microbial degradation in the soil environment, with its carbon eventually being incorporated into microbial biomass or released as carbon dioxide. nih.gov

Comparative Metabolism Across Diverse Biological Systems

The metabolism of xenobiotics like this compound can vary significantly across different organisms, a factor that often determines the compound's selectivity and toxicity profile. Drawing parallels from studies on 2,4-D, significant species-specific differences in metabolism are evident.

In plants, the rate and pathway of 2,4-D metabolism differ widely. nih.gov For example, in bean and soybean plants, major metabolites include glucosides of hydroxylated forms of 2,4-D, as well as amino acid conjugates. nih.gov Cereals, on the other hand, tend to form glucose esters of 2,4-D. nih.gov This variation in metabolic fate is a key determinant of a plant's susceptibility to the herbicide.

In animals, similar species-dependent metabolic profiles are observed. Studies comparing the metabolism of 2,4-D in rats and dogs revealed substantial differences. researchgate.netnih.gov Rats were found to excrete 2,4-D largely unmetabolized, primarily through urine. researchgate.netnih.gov In contrast, dogs exhibited a much slower elimination rate and extensively metabolized the compound, forming conjugates with taurine, serine, glycine, glutamic acid, and other molecules. researchgate.netnih.gov This slower clearance and extensive metabolism in dogs are associated with their increased sensitivity to the toxic effects of 2,4-D. researchgate.net

Microorganisms also display a wide diversity in their capacity to metabolize these compounds. Numerous bacterial and fungal species have been isolated that can utilize 2,4-D as a carbon source, breaking it down into simpler, non-toxic compounds. nih.govnih.gov This microbial degradation is a critical process for the removal of these herbicides from the environment.

Table 2: Comparative Metabolism of 2,4-D (a likely metabolite) Across Different Organisms

Organism Type Example Organism Primary Metabolic Pathway/Fate
Plant (Susceptible) Bean, Soybean Hydroxylation followed by glycoside formation; amino acid conjugation nih.gov
Plant (Tolerant) Cereals Formation of glucose esters nih.gov
Mammal Rat Rapid excretion of unmetabolized 2,4-D researchgate.netnih.gov
Mammal Dog Extensive conjugation and slow elimination researchgate.netnih.gov

Environmental Fate, Transport, and Degradation Kinetics

Dissipation and Persistence in Soil and Aquatic Environments

The dissipation of Methyl 4-(2,4-dichlorophenoxy)butanoate (B1226573) begins with its rapid conversion to 2,4-D. orst.edu The subsequent persistence of 2,4-D in soil and water is influenced by a variety of processes including microbial degradation, photodegradation, chemical degradation, adsorption, and leaching. juniperpublishers.com While generally considered to have moderate to low persistence, the half-life can vary significantly depending on environmental conditions. juniperpublishers.com For instance, the half-life of 2,4-D in soil averages around 10 days but can be substantially longer in cold, dry soils where microbial activity is limited. juniperpublishers.com

Microbial degradation is the primary pathway for the breakdown of 2,4-D in both soil and aquatic systems. The rate of this degradation is highly dependent on the presence of oxygen.

Aerobic Degradation: Under aerobic conditions, 2,4-D is readily degraded by a wide range of soil microorganisms. nih.gov The aerobic soil half-life is relatively short, with reported values typically ranging from a few days to a few weeks. cdc.gov One study reported an aerobic mineral soil half-life of 6.2 days. orst.edu Another source indicates an average half-life of 10 days in soils. juniperpublishers.com The degradation pathway typically involves the cleavage of the ether linkage, followed by the breakdown of the aromatic ring. nih.gov

Anaerobic Degradation: In the absence of oxygen, such as in saturated soils or anoxic aquatic sediments, the degradation of 2,4-D is significantly slower. nih.gov Under these conditions, the compound is considered to be persistent to highly persistent. nih.gov Reported half-lives for 2,4-D under anaerobic conditions range from 41 to 333 days. nih.gov Anaerobic biotransformation can occur via processes like reductive dechlorination. nih.gov One study using a strain of Thauera sp. under anaerobic conditions determined a maximum degradation rate of 0.017 ± 0.002 mM/day when nitrate (B79036) was used as an electron acceptor. researchgate.netnih.gov

ConditionMatrixHalf-Life (t½)Reference
AerobicMineral Soil6.2 days orst.edu
AerobicGeneral Soil~10 days juniperpublishers.com
AnaerobicSaturated Soil/Aquifers41 - 333 days nih.gov
HydrolysisGeneral39 days juniperpublishers.com
Field DissipationGeneral Soil59.3 days juniperpublishers.com

The rate of microbial degradation of 2,4-D is sensitive to various environmental factors that affect microbial activity.

Temperature: Microbial activity and, consequently, 2,4-D degradation rates are strongly influenced by temperature. Optimal degradation generally occurs in warmer conditions. For instance, studies on microbial strains have shown that bacterial growth and metabolic activity are limited at low temperatures (e.g., 20°C), with maximum growth and degradation observed at higher temperatures, such as 30°C and 40°C. researchgate.net

pH: Soil and water pH affects both the chemical state of 2,4-D and the activity of degrading microorganisms. Microbial activity is often highest under neutral pH conditions (pH 7). researchgate.net Acidic conditions (e.g., pH 5) can inhibit microbial growth and enzymatic systems, thereby slowing degradation. researchgate.net Slightly alkaline conditions (pH 8) may also support substantial degradation. researchgate.net

Moisture: Soil moisture is crucial for microbial activity. Degradation rates are generally faster in moist soils compared to dry conditions. nih.gov

Sorption, Leaching, and Runoff Dynamics in Soil Systems

The mobility of 2,4-D in soil, which dictates its potential for leaching into groundwater or moving with surface runoff, is governed by its sorption characteristics. As an acidic herbicide, its anionic form is predominant in most soils, which makes it water-soluble and less prone to adsorption. juniperpublishers.com

Sorption of 2,4-D is primarily influenced by soil organic matter content and, to a lesser extent, clay content and pH. nih.gov The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of a chemical's tendency to bind to soil organic matter. Lower Koc values indicate weaker sorption and higher mobility. The Koc values for 2,4-D are generally low, suggesting a high potential for mobility and leaching. cdc.gov

Soil TypeKoc Value (mL/g)Mobility PotentialReference
Sandy Loam70High cdc.gov
Sand76High cdc.gov
Silty Clay Loam59High cdc.gov
Loam117High cdc.gov

Due to its high mobility, 2,4-D has the potential to leach into groundwater, particularly in soils with low organic matter content. cdc.gov Its presence in surface water is also a concern, as it can be transported from treated fields via runoff. juniperpublishers.comnih.gov

Volatilization and Atmospheric Transport Studies

Volatilization is a process where a substance evaporates into the atmosphere. The potential for volatilization of phenoxy herbicides is highly dependent on their chemical form.

The parent 2,4-D acid has a very low vapor pressure, making its volatilization from soil or water surfaces a minor dissipation pathway. juniperpublishers.com However, ester formulations, such as Methyl 4-(2,4-dichlorophenoxy)butanoate, are significantly more volatile. juniperpublishers.com The primary source of atmospheric 2,4-D is often attributed to spray drift during the application of these more volatile ester formulations. juniperpublishers.com Environmental factors such as temperature, wind speed, and soil moisture can influence the rate of volatilization. researchgate.net Higher temperatures increase the vapor pressure of the compound, leading to greater volatilization. researchgate.netusda.gov

Long-Term Environmental Footprint Assessment

The long-term environmental footprint of this compound is primarily associated with its principal degradate, 2,4-D. Given that 2,4-D is not highly persistent in soil and water under most aerobic conditions, its potential for long-term accumulation is considered low. juniperpublishers.comcdc.gov

However, the widespread and continuous use of 2,4-D-based herbicides can lead to its frequent detection in the environment. nih.govresearchgate.net It has been commonly found in rivers and streams, indicating that its mobility via runoff and leaching can result in contamination of surface and groundwater resources. researchgate.net The environmental risk is heightened in conditions that slow degradation, such as cold temperatures or anaerobic environments, which can prolong its persistence and increase the window for transport off-site. juniperpublishers.comnih.gov Therefore, while the compound itself may not persist for extended periods, its continuous introduction into the environment and its mobility pose an ongoing risk to non-target ecosystems. nih.gov

Ecotoxicological Research and Environmental Risk Assessment

Acute and Chronic Ecotoxicity to Terrestrial Non-target Organisms

The introduction of Methyl 4-(2,4-dichlorophenoxy)butanoate (B1226573) and its subsequent conversion to 2,4-DB can impact terrestrial ecosystems by affecting organisms that are not the intended targets of its herbicidal action.

Soil microorganisms play a crucial role in the degradation of phenoxy herbicides. The degradation of 2,4-DB is mediated by soil microorganisms through a process of beta-oxidation, which converts it to the more common herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D) nih.gov. While this indicates that soil microflora can metabolize the compound, high concentrations of the related 2,4-D have been shown to alter the genetic structure of soil bacterial communities, particularly during the initial phase of intense biodegradation oup.com. The application of 2,4-D can initially suppress some microbial populations, like fungi, while stimulating others that can utilize it as a carbon source, thereby shifting the microbial balance oup.comresearchgate.net.

For soil macrofauna, 2,4-DB is considered moderately toxic to earthworms iajesm.comherts.ac.uk. Research on the closely related 2,4-D provides further insight into potential impacts. Laboratory studies on the earthworm species Eisenia fetida demonstrated that high concentrations of 2,4-D (500 and 1,000 mg/kg) resulted in 100% mortality and completely inhibited the production of cocoons and juveniles grainsa.co.za. Another study on the earthworm Eutyphoeus waltoni found the toxic effects of 2,4-D to be both dose- and time-dependent iajesm.com. The toxicity was also influenced by soil type, with sandy soils showing higher toxicity iajesm.com.

Toxicity of Related Compound 2,4-D to Earthworms
SpeciesEndpointValue (mg/kg soil)Effect
Eisenia fetidaMortality500 - 1,000100% mortality observed.
Eisenia fetidaReproductionAll test concentrationsNo cocoons or juveniles produced.
Eutyphoeus waltoniLC50 (72h)Varies with soil typeToxicity is dose, time, and soil type dependent.

Toxicological data indicate that 2,4-DB is moderately toxic to both birds and mammals iajesm.comherts.ac.uk. Acute toxicity studies in birds have established a median lethal dose (LD50), which is the single dose required to kill 50% of a test population. For mammals, chronic studies help determine the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no adverse effects are observed.

According to the U.S. Environmental Protection Agency (EPA), risks to birds and mammals from the use of 2,4-DB are generally not of concern under typical application scenarios epa.gov. A subchronic feeding study in dogs over 90 days showed slightly increased liver-to-body weight ratios at lower doses (2.5 and 8.0 mg/kg bw/day), while higher doses (25 and 80 mg/kg bw/day) led to more severe effects, including death and hemorrhage herts.ac.uk. A similar study in rats identified severe kidney and liver damage at high doses herts.ac.uk.

Acute and Chronic Toxicity of 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) to Avian and Mammalian Wildlife
Organism ClassSpeciesEndpointValueToxicity Classification
AvianNot specifiedAcute LD501545 mg/kgModerately Toxic
MammalianDog (Beagle)90-day NOAEL< 2.5 mg/kg bw/day-
MammalianRat21-day Chronic NOAEL22.5 mg/kg bw/dayModerately Toxic
MammalianRatSubchronic NOEL~25-30 mg/kg bw/day-

Aquatic Ecotoxicity and Bioaccumulation Potential

The presence of Methyl 4-(2,4-dichlorophenoxy)butanoate and its metabolite 2,4-DB in aquatic systems poses a risk to non-target aquatic organisms. The compound is recognized as being toxic to aquatic life with long-lasting effects nih.gov.

Herbicides, by design, are toxic to plants, and this toxicity can extend to non-target aquatic flora such as algae and macrophytes, which are the primary producers in aquatic food webs. The U.S. EPA notes that terrestrial plants are at the greatest risk from 2,4-DB applications, primarily from spray drift and runoff epa.gov. Studies on the related herbicide 2,4-D show that all its forms are highly toxic to vascular aquatic plants, which could lead to a loss of cover for fish epa.gov. For example, the aquatic plant Lemna (duckweed) showed an EC50 (the concentration causing a 50% effect) of 0.695 mg/L for 2,4-D acid epa.gov. However, another study found that Lemna minor was not sensitive to 2,4-D nih.gov. The sensitivity of algae to 2,4-D varies by species; some, like Scenedesmus and Navicula, appeared more sensitive, while heterotrophic taxa like Nitzschia and Anabaena were less affected at high concentrations beyondpesticides.org.

Aquatic Plant and Algae Toxicity for Related Compound 2,4-D
SpeciesEndpointValue (mg/L)Reference Compound
Lemna gibba (Duckweed)EC500.6952,4-D Acid
Selenastrum capricornutum (Green Algae)-Sensitive2,4-D
Scenedesmus (Green Algae)-Sensitive2,4-D
Anabaena (Cyanobacteria)-Less Affected2,4-D

Data indicates that 2,4-DB is moderately toxic to fish and aquatic invertebrates like Daphnia iajesm.comherts.ac.uk. As with other phenoxy herbicides, the toxicity of the related 2,4-D to aquatic fauna varies significantly with its chemical form (esters are generally more toxic than amine salts) epa.govwa.gov. The 96-hour LC50 for 2,4-D acid in Rainbow trout is 358 parts per million (ppm), while some ester forms can be highly toxic with LC50 values orders of magnitude lower epa.govipmcenters.org. For aquatic invertebrates, 2,4-D acid and its salts are generally considered slightly toxic to practically non-toxic to Daphnia, while ester forms are slightly to moderately toxic epa.gov. The EPA has indicated that while acute risks to freshwater organisms are not a concern, additional studies are needed to understand the potential risk of 2,4-DB to estuarine and marine invertebrates epa.gov.

Acute Aquatic Toxicity of 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) and Related Compound 2,4-D
SpeciesEndpointValue (mg/L)CompoundToxicity Classification
Rainbow Trout (Oncorhynchus mykiss)96-hr LC504.02,4-DBModerately Toxic
Bluegill Sunfish (Lepomis macrochirus)96-hr LC5010.02,4-DBSlightly Toxic
Rainbow Trout (Oncorhynchus mykiss)96-hr LC503582,4-D AcidSlightly Toxic
Daphnia magna (Water Flea)48-hr EC5017.22,4-DBModerately Toxic
Daphnia magna (Water Flea)48-hr EC50>1002,4-D AcidSlightly Toxic

The bioaccumulation potential of 2,4-DB is considered low. Its physical and chemical properties suggest that it is not expected to significantly concentrate in the tissues of aquatic organisms nih.govepa.gov.

Development of Ecotoxicological Models and Biomarkers

Effective environmental monitoring and risk assessment rely on the development of sensitive ecotoxicological models and biomarkers. For phenoxy herbicides, research has focused on identifying measurable biological responses that indicate exposure and potential harm.

A combination of selected indices of oxidative stress and antioxidant defense measured in fish gills has been proposed as an effective set of biomarkers for assessing the environmental hazards of 2,4-D in freshwater ecosystems nih.gov. Biomarkers are crucial tools for monitoring the environmental hazards of pesticides in the field oup.com. Urinary concentration of 2,4-D is a biomarker used in human exposure studies researchgate.net.

While specific models for this compound are not extensively detailed in the literature, the approaches used for 2,4-D provide a strong foundation. These include in vivo studies with model organisms like fish and daphnia, as well as in vitro assays to assess cellular toxicity nih.govoup.comnih.gov. The development of such models is essential for predicting the potential ecological impact of this compound and for establishing environmental quality standards.

Table 3: List of Compounds Mentioned

Compound Name
This compound
2,4-dichlorophenoxyacetic acid (2,4-D)
Superoxide dismutase
Catalase
Glutathione peroxidase
Phosphatase
Beta-glucosidase
Cellobiohydrolase

Advanced Analytical Methodologies for Environmental and Biological Matrices

Chromatographic Techniques for Detection and Quantification

Chromatography is a cornerstone for the separation and analysis of "Methyl 4-(2,4-dichlorophenoxy)butanoate" and its analogues from intricate matrices. High-performance liquid chromatography and gas chromatography, often coupled with mass spectrometry, are the most prevalently used techniques.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode-Array Detection (DAD) is a robust technique for the analysis of phenoxy herbicides. For compounds like 2,4-D, a structurally related herbicide, HPLC methods have been well-established and can be adapted for "this compound". A typical HPLC system for this analysis would utilize a C8 or C18 reversed-phase column. nih.govdeswater.com Isocratic or gradient elution with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer (e.g., water with formic or acetic acid) is commonly employed to achieve optimal separation. deswater.comnih.govnih.gov

Detection is often performed at a wavelength of around 230 nm or 283 nm, where the phenoxyacetic acid moiety exhibits strong absorbance. deswater.comnih.gov The use of a Diode-Array Detector provides the additional advantage of acquiring full UV spectra of the eluting peaks, which aids in peak identification and purity assessment. nih.gov The limit of detection (LOD) for similar compounds using HPLC-UV can be in the range of micrograms per liter (µg/L), though this can be improved with pre-concentration steps. nih.govdeswater.com

Table 1: Typical HPLC-UV/DAD Parameters for Phenoxy Herbicide Analysis

ParameterConditionReference
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm) deswater.com
Mobile PhaseAcetonitrile:Water:Acetic Acid (e.g., 80:19.5:0.5 v/v/v) deswater.com
Flow Rate1.0 mL/min deswater.comnih.gov
Detection Wavelength230 - 283 nm deswater.comnih.gov
Injection Volume10 - 100 µL deswater.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique for the analysis of volatile and semi-volatile organic compounds. However, phenoxy herbicides like the parent acid of "this compound" are polar and non-volatile, necessitating a derivatization step to convert them into more volatile forms suitable for GC analysis. researchgate.netamericanlaboratory.com

Common derivatization procedures involve esterification of the carboxylic acid group to form methyl, ethyl, or other alkyl esters. americanlaboratory.com Reagents such as diazomethane, boron trifluoride in methanol (BF3-methanol), or pentafluorobenzyl bromide (PFBBr) are frequently used for this purpose. nih.govamericanlaboratory.com Once derivatized, the resulting esters are amenable to separation on a capillary GC column, typically with a non-polar or semi-polar stationary phase like a 5% phenyl-methylpolysiloxane. epa.govnih.gov

The mass spectrometer, operating in either full scan or selected ion monitoring (SIM) mode, provides definitive identification and quantification. In full scan mode, the mass spectrum of the analyte can be compared to a library for identification. In SIM mode, the instrument is set to monitor specific ions characteristic of the analyte, which significantly enhances sensitivity and selectivity, allowing for detection at trace levels. epa.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Phenoxy Herbicides

ReagentDerivative FormedReference
DiazomethaneMethyl Ester americanlaboratory.com
BF3-MethanolMethyl Ester americanlaboratory.com
Pentafluorobenzyl bromide (PFBBr)Pentafluorobenzyl Ester nih.gov
Trimethylsilyl N,N-dimethyl carbamateTrimethylsilyl (TMS) Ester researchgate.net
t-Butyldimethylsilyl N,N-dimethyl carbamatet-Butyldimethylsilyl (TBDMS) Ester researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for the trace analysis of many pesticide residues, including "this compound" and its metabolites, in complex matrices. lcms.cz This technique combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, often eliminating the need for derivatization. nih.gov

For the analysis of phenoxy herbicides, reversed-phase chromatography is typically used, often with a C18 column. epa.gov The mobile phase usually consists of a gradient mixture of acetonitrile or methanol and water, with a small amount of an acid like formic acid to improve ionization efficiency. nih.govepa.gov

The mass spectrometer is typically a triple quadrupole instrument operated in multiple reaction monitoring (MRM) mode. lcms.cz In MRM, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and then one or more specific product ions are monitored in the third quadrupole. This high degree of specificity allows for the detection and quantification of the analyte at very low concentrations (ng/L or ppt levels) even in the presence of significant matrix interference. epa.govlcms.cz

Spectroscopic Characterization of Metabolites and Transformation Products

Understanding the metabolic and environmental degradation pathways of "this compound" requires the identification and characterization of its various metabolites and transformation products. Spectroscopic techniques, particularly when coupled with chromatographic separation, are indispensable for this purpose.

LC-MS/MS is a powerful tool not only for quantification but also for structural elucidation of unknown metabolites. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, can provide accurate mass measurements, which allows for the determination of the elemental composition of a metabolite. fao.org By comparing the fragmentation patterns of the parent compound and its metabolites, structural information can be inferred.

Nuclear Magnetic Resonance (NMR) spectroscopy is another critical technique for the unambiguous structural identification of isolated metabolites. While less sensitive than MS, NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for complete structural assignment.

Common transformation products of related phenoxy herbicides like 2,4-D include hydroxylated derivatives and cleavage of the ether linkage to form phenols such as 2,4-dichlorophenol (B122985) (2,4-DCP). mdpi.com The catabolism of 2,4-D can also lead to the formation of 2,4-DCP and 3,5-dichlorocatechol (3,5-DCC). mdpi.com

Optimization of Sample Preparation and Extraction Protocols for Complex Matrices

The analysis of "this compound" in complex matrices such as soil, water, and biological tissues requires efficient sample preparation and extraction to isolate the analyte from interfering substances.

For water samples, solid-phase extraction (SPE) is a widely used technique. epa.govnih.gov Cartridges packed with a C18 or a polymeric sorbent are commonly employed to retain the analyte from the water sample. The analyte is then eluted with a small volume of an organic solvent like methanol or acetonitrile. epa.gov Liquid-liquid extraction (LLE) with a solvent such as methylene chloride is also a viable option. americanlaboratory.com

For soil and other solid samples, an initial extraction with an organic solvent or a mixture of solvents is necessary. epa.gov Alkaline hydrolysis is sometimes employed to release conjugated residues and convert all forms of the analyte to a single form before extraction. tdl.org The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an extraction with acetonitrile followed by a cleanup step with dispersive SPE, is a popular and efficient technique for pesticide residue analysis in various food and environmental matrices. lcms.cz

Development of High-Throughput Screening Methods

High-throughput screening (HTS) methods are essential for rapidly analyzing a large number of samples, which is often required in environmental monitoring and toxicological studies. nih.gov HTS can be applied to screen for the presence of "this compound" or to assess its biological activity.

In the context of analytical chemistry, HTS can be achieved by automating the sample preparation and analysis workflow. This can involve the use of 96-well plates for extractions and robotic autosamplers for injection into an LC-MS/MS system. springernature.com The development of rapid chromatographic methods with short run times is also a key aspect of HTS. lcms.cz

Biochemical and cell-based assays are another form of HTS used to evaluate the biological effects of a compound. nih.gov These assays can be designed to measure specific endpoints, such as enzyme inhibition or changes in gene expression, in response to exposure to the compound. For example, a luciferase reporter assay could be developed to screen for compounds that activate or inhibit a particular cellular pathway affected by "this compound". nih.gov

Structure Activity Relationship Sar and Computational Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) Model Development for Biological Efficacy and Environmental Behavior

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to a specific endpoint, such as biological activity or environmental fate. ecetoc.org For Methyl 4-(2,4-dichlorophenoxy)butanoate (B1226573), a derivative of the phenoxy herbicide family, QSAR models can predict its efficacy as a synthetic auxin and its behavior in the environment.

The development of a QSAR model involves calculating various molecular descriptors for a series of related compounds and then using statistical methods, like Multiple Linear Regression (MLR), to find a correlation with an experimentally determined endpoint. ecetoc.orgnih.gov These models are essential for screening new chemical structures and prioritizing them for synthesis, reducing the cost and time of product development. ecetoc.org

Biological Efficacy: The herbicidal efficacy of phenoxy herbicides is linked to their ability to mimic the natural plant hormone auxin. researchgate.net QSAR models for this endpoint typically use descriptors that quantify the molecule's shape, electronic properties, and lipophilicity, which are crucial for receptor binding and translocation within the plant.

Environmental Behavior: The environmental fate of a pesticide, including its persistence, mobility, and potential for bioaccumulation, is a major concern. mdpi.com QSAR models are used to predict key environmental parameters. For instance, the bioconcentration factor (BCF), a measure of a chemical's tendency to accumulate in aquatic organisms, can be modeled using descriptors like molecular mass and the presence of specific functional groups. nih.gov Other important endpoints include soil sorption (Koc), which affects leaching, and biodegradation rates, which determine persistence. frontiersin.org The reliability of a QSAR model is highly dependent on the quality and uniformity of the data used for its development. ecetoc.org

Below is an interactive table of typical molecular descriptors used in QSAR studies for herbicides:

Descriptor CategoryExample DescriptorsRelevance
ConstitutionalMolecular Weight, Number of Rings, Number of Rotatable BondsGeneral molecular size and flexibility. researchgate.net
TopologicalWiener Index, Kier & Hall Connectivity IndicesDescribes atomic connectivity and branching.
PhysicochemicalLogP (Octanol-Water Partition Coefficient), Molar Refractivity, PolarizabilityRelates to hydrophobicity, transport, and binding interactions. mdpi.com
ElectronicDipole Moment, HOMO/LUMO Energies, Partial Atomic ChargesGoverns electrostatic and covalent interactions with the target site. escientificpublishers.com
3D/GeometricalMolecular Surface Area, Molecular Volume, Shape IndicesDescribes the three-dimensional shape and size, crucial for receptor fit.

Molecular Docking Simulations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a herbicide) when bound to a second molecule (a receptor, typically a protein). arxiv.org For Methyl 4-(2,4-dichlorophenoxy)butanoate, the primary target is the auxin receptor complex, which includes proteins like Transport Inhibitor Response 1 (TIR1) and Auxin F-Box (AFB) proteins. nih.govcore.ac.uk

The mechanism of action involves the herbicide binding within a pocket on the TIR1/AFB receptor. This stabilizes an interaction with a co-receptor protein (an Aux/IAA transcriptional repressor), leading to the degradation of the repressor and subsequent uncontrolled expression of auxin-responsive genes, ultimately causing plant death. researchgate.netnih.gov

Docking simulations place the herbicide molecule into the binding site of the receptor and score the different poses based on their binding energy. arxiv.org These simulations provide insights into:

Binding Affinity: Predicting how strongly the herbicide binds to the receptor.

Key Interactions: Identifying the specific amino acid residues in the receptor that interact with the herbicide through hydrogen bonds, hydrophobic interactions, or electrostatic forces. mdpi.com

Selectivity: Understanding why certain herbicides are more effective on specific plant species or bind preferentially to certain receptor isoforms. arxiv.orgnih.gov

Studies on the parent compound, 2,4-D, have shown it fits well into the deep auxin-binding pocket of the TIR1 receptor. hracglobal.com Docking simulations for this compound would similarly explore its conformation and interactions within this pocket, helping to rationalize its herbicidal activity.

The following table summarizes potential key interactions within an auxin receptor binding pocket for a phenoxy herbicide ligand.

Interaction TypeLigand FeaturePotential Receptor ResiduesSignificance
Hydrogen BondingCarboxylate group (after ester hydrolysis)Serine, ArginineAnchors the ligand at the base of the binding pocket.
Hydrophobic InteractionsDichlorophenyl ringLeucine, Phenylalanine, TryptophanStabilizes the ligand within the nonpolar regions of the pocket. mdpi.com
π-StackingAromatic ringPhenylalanine, TyrosineProvides additional stabilization through aromatic ring interactions.

Density Functional Theory (DFT) Applications in Conformational Analysis and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. escientificpublishers.com It is a powerful tool for analyzing the properties of herbicides like this compound at the atomic level. researchgate.netnih.gov

Conformational Analysis: Molecules can exist in various spatial arrangements, or conformations, due to rotation around single bonds. escientificpublishers.com DFT calculations can determine the relative energies of these different conformations to identify the most stable, lowest-energy structure. researchgate.netnih.gov This is crucial because the biological activity of a molecule is highly dependent on its three-dimensional shape, which dictates how well it fits into its target receptor.

Reactivity Prediction: DFT can be used to calculate several electronic properties that help predict a molecule's chemical reactivity. escientificpublishers.com Key parameters include:

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. escientificpublishers.com The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This helps predict where the molecule is likely to interact with other molecules or undergo metabolic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and stabilizing hyperconjugative interactions within the molecule, offering insights into its electronic structure and stability. researchgate.netnih.gov

The table below lists key parameters derived from DFT calculations and their significance.

DFT ParameterDefinitionSignificance for Reactivity Prediction
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates the tendency to donate electrons (nucleophilicity). Higher energy suggests greater reactivity. escientificpublishers.com
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates the tendency to accept electrons (electrophilicity). Lower energy suggests greater reactivity. escientificpublishers.com
HOMO-LUMO GapEnergy difference between HOMO and LUMO.A smaller gap implies higher chemical reactivity and lower kinetic stability.
Molecular Electrostatic Potential (MEP)3D map of the electronic charge distribution.Identifies sites for electrophilic and nucleophilic attack, predicting interaction points.

In Silico Design of Novel Analogues with Enhanced Selectivity or Reduced Environmental Persistence

In silico (computer-based) design is a modern approach to discovering new herbicides by modifying the structure of existing molecules to improve their properties. nih.govcrimsonpublishers.com Starting with a lead compound like this compound, computational tools can be used to design novel analogues with desirable traits such as increased potency, better crop selectivity, or faster environmental degradation. crimsonpublishers.com

Reduced Environmental Persistence: A significant goal in herbicide design is to create compounds that effectively control weeds and then degrade quickly in the environment, preventing accumulation in soil and water. arxiv.org Computational approaches can help by:

Introducing chemical groups that are more susceptible to microbial degradation or hydrolysis.

Modifying the molecule to decrease its soil binding affinity, which can sometimes make it more available for degradation.

Predicting the environmental fate and potential degradation products of new analogues to screen out those likely to form persistent or toxic metabolites. acs.org

The following table illustrates hypothetical design strategies for modifying a phenoxy herbicide scaffold.

Design GoalModification StrategyRationaleComputational Tool
Enhance SelectivityAlter substituents on the phenyl ring.To exploit differences in the shape and electronic environment of weed vs. crop receptor binding pockets.Molecular Docking, 3D-QSAR
Increase PotencyOptimize the length and structure of the butanoate side chain.To improve interaction with key residues in the target protein and enhance binding affinity.Molecular Docking
Reduce PersistenceIntroduce a functional group susceptible to microbial enzymes (e.g., an amide or different ester).To create a specific site for rapid metabolic breakdown in the soil.Metabolism Prediction Software
Reduce LeachingModify lipophilicity (LogP) to increase soil sorption.To prevent the compound from moving into groundwater.QSAR

Prediction of Metabolic Pathways and Products Using Computational Tools

Understanding how a herbicide is metabolized by plants, soil microbes, and other organisms is essential for assessing its efficacy and environmental impact. nih.gov Computational tools can predict the metabolic fate of a compound like this compound, identifying likely metabolic pathways and the structures of potential degradation products. springernature.com

These predictive tools generally fall into two categories:

Knowledge-Based Systems: These systems use a curated database of known biotransformation reactions. nih.govspringernature.com They apply these rules to a query molecule to generate a map of potential metabolites. For example, rules for ester hydrolysis, ether cleavage, and aromatic hydroxylation would be relevant to this compound.

Reactivity-Based Models: These methods use quantum mechanics (like DFT) to predict the most reactive sites in a molecule—the "sites of metabolism" (SOMs). nih.gov For example, they can identify which hydrogen atoms are most susceptible to oxidation by cytochrome P450 enzymes.

For this compound, computational tools would likely predict several key metabolic steps common to phenoxy herbicides:

Ester Hydrolysis: The methyl ester group is likely to be rapidly hydrolyzed to form the corresponding carboxylic acid, 4-(2,4-dichlorophenoxy)butanoic acid. This is often a necessary activation step for herbicidal activity.

Side-Chain Degradation: The butanoic acid side chain can be shortened via beta-oxidation.

Ether Cleavage: The bond between the phenyl ring and the side chain can be broken, yielding 2,4-dichlorophenol (B122985). researchgate.net

Ring Hydroxylation: Hydroxyl groups can be added to the aromatic ring, often followed by conjugation to sugars or other molecules to increase water solubility and facilitate detoxification.

The following table summarizes predicted metabolic reactions for this compound.

Metabolic ReactionDescriptionLikely ProductSignificance
Ester HydrolysisCleavage of the methyl ester to a carboxylic acid.4-(2,4-dichlorophenoxy)butanoic acidBioactivation step; the acid is the active form that binds to the auxin receptor.
Beta-OxidationShortening of the butanoic acid side chain by two carbons.2,4-Dichlorophenoxyacetic acid (2,4-D)Conversion to another potent auxin herbicide.
Ether CleavageBreaking the ether linkage between the ring and side chain.2,4-DichlorophenolMajor degradation step leading to loss of herbicidal activity. researchgate.net
Aromatic HydroxylationAddition of a hydroxyl (-OH) group to the phenyl ring.Various dichlorohydroxyphenoxy compoundsDetoxification pathway, increases water solubility for excretion.

Emerging Research Directions and Future Perspectives

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Understanding Biological Responses

The advent of "omics" technologies has revolutionized toxicological research, offering a powerful lens through which to view the subtle and complex biological responses to chemical exposure. researchgate.netnih.gov While specific studies on Methyl 4-(2,4-dichlorophenoxy)butanoate (B1226573) are nascent, the application of these technologies to its parent compound, 2,4-D, and other phenoxy herbicides provides a clear roadmap for future investigations. researchgate.net

Metabolomics, the large-scale study of small molecules or metabolites, can provide a functional readout of the physiological state of an organism in response to herbicide exposure. researchgate.net For instance, metabolome analysis has been successfully used in regulatory toxicity studies for other phenoxy herbicides to identify target organs like the liver and kidneys. researchgate.net Future research could apply similar methodologies to understand the specific metabolic pathways disrupted by Methyl 4-(2,4-dichlorophenoxy)butanoate.

Proteomics, the study of the entire set of proteins, can reveal changes in protein expression and post-translational modifications, offering mechanistic insights into toxicity. nih.govnih.gov Integrated proteomic and metabolomic analyses have been used to dissect the toxic effects of other herbicides, revealing impacts on photosynthesis, chlorophyll (B73375) synthesis, and the tricarboxylic acid (TCA) cycle, as well as the induction of oxidative stress. nih.gov Such integrated approaches are essential for building a comprehensive picture of the biological impact of this compound. nih.gov

The potential of these technologies is vast, from improving the diagnosis of herbicide resistance to providing insights into complex evolutionary questions and the basic mechanisms driving herbicide action. nih.govresearchgate.nettaylorfrancis.com

Table 1: Application of Omics Technologies in Herbicide Research

Omics Technology Application in Herbicide Research Potential Insights for this compound
Genomics Identifying genes and mutations responsible for herbicide resistance; whole-genome sequencing of weed species. nih.govresearchgate.net Understanding the genetic basis of weed resistance to phenoxy herbicides.
Transcriptomics Studying gene expression changes in response to herbicide exposure to understand modes of action and resistance mechanisms. nih.gov Elucidating the primary cellular responses and signaling pathways affected by the compound.
Proteomics Analyzing changes in the protein landscape to identify protein targets, toxicity mechanisms, and biomarkers of exposure. nih.govnih.gov Identifying specific proteins and pathways involved in the compound's toxicity and detoxification.

| Metabolomics | Profiling changes in small-molecule metabolites to understand physiological responses and identify biomarkers of effect. researchgate.netnih.gov | Mapping the metabolic disruptions caused by the compound and identifying sensitive biomarkers of exposure. |

Bioremediation Strategies for Contaminated Environments

Contamination of soil and water systems with herbicides is a significant environmental concern. nih.gov Bioremediation, which utilizes microorganisms to degrade or detoxify pollutants, is considered an environmentally sustainable and advantageous method compared to traditional physical and chemical techniques. nih.govscielo.brmdpi.com

Extensive research on the parent compound, 2,4-D, has identified numerous bacterial and fungal strains capable of its degradation. nih.govscielo.br These microorganisms, including species of Pseudomonas, Cupriavidus, and Aspergillus, utilize the herbicide as a carbon source. nih.govscielo.br The degradation of 2,4-D is primarily driven by enzymatic processes, and several key enzymes and genes responsible for its biodegradation have been identified. nih.govresearchgate.net A common degradation pathway involves the conversion of 2,4-D to 2,4-dichlorophenol (B122985) (2,4-DCP) as an intermediate metabolite. nih.govresearchgate.netresearchgate.net

Various bioremediation techniques have been explored for 2,4-D contaminated environments:

Bioaugmentation : This involves introducing specific microbial strains with high degradation capabilities into the contaminated site. nih.gov

Bioslurry Reactors : This technique involves treating contaminated soil in a reactor with water and nutrients to enhance microbial activity and degradation rates. uobaghdad.edu.iquobaghdad.edu.iq

Bioventing : This in-situ method enhances the activity of indigenous microbes by delivering oxygen into the unsaturated soil zone. mdpi.com

Studies have shown that the efficiency of anaerobic degradation of 2,4-D can vary under different redox conditions, with methanogenic (oxygen-free) environments showing high removal rates. rsdjournal.org The ester form, this compound, is expected to be hydrolyzed to the parent acid, which is then subject to these microbial degradation pathways.

Table 2: Microorganisms Involved in the Bioremediation of 2,4-D

Microorganism Type Genera Degradation Capability
Bacteria Cupriavidus, Pseudomonas, Sphingomonas, Achromobacter, Ochrobactrum nih.gov Capable of utilizing 2,4-D as a sole carbon source, breaking it down into less harmful compounds. nih.govscielo.br

| Fungi | Mortierella, Umbelopsis, Penicillium sp., Aspergillus sydowii nih.govscielo.brmdpi.com | Can transform the parent pesticide into non-toxic, soluble compounds through reduction, hydrolysis, or oxidation. researchgate.net |

Sustainable Chemistry Approaches in Phenoxy Herbicide Research

The principles of sustainable or "green" chemistry are increasingly influencing the design and synthesis of new herbicides. The goal is to create effective weed control agents that have a reduced environmental footprint, lower toxicity to non-target organisms, and are more readily biodegradable.

Traditional synthesis of phenoxy herbicides like 2,4-D involves the reaction of a chlorinated phenol (B47542) with an chloroacetate. research-solution.com Future research in sustainable chemistry will likely focus on several key areas:

Use of Natural Products : Natural compounds can serve as templates for the development of new herbicides. nih.govyoutube.com These "biorational" herbicides may have shorter environmental half-lives and novel modes of action, which can help in managing herbicide-resistant weeds. youtube.com

Improved Synthesis Processes : Developing more efficient and less hazardous chemical syntheses is a core tenet of green chemistry. This could involve using less toxic reagents, reducing waste, and designing more energy-efficient reaction pathways.

Computational Design : Advanced computational tools like Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) can be used to design and predict the efficacy and toxicity of new molecules. unl.edu This allows for the rational design of herbicides with improved safety profiles before they are synthesized, reducing the reliance on extensive screening of large chemical libraries. nih.govunl.edu

Biodegradability by Design : A key goal is to design molecules that perform their function and then break down quickly and harmlessly in the environment. This involves incorporating chemical features that are more susceptible to microbial or environmental degradation.

Interdisciplinary Research Needs and Challenges in Environmental Toxicology and Agriculture

Addressing the complex issues surrounding herbicides like this compound requires a highly interdisciplinary approach, integrating knowledge from toxicology, environmental science, chemistry, and agriculture. labmanager.com

Several grand challenges and research needs have been identified:

Mechanistic Toxicology : There is a need to move beyond descriptive toxicology, which catalogues effects, to a more mechanistic understanding of how these chemicals cause toxicity at the molecular level. nih.gov This is crucial for developing more predictive models of risk.

Realistic Exposure Scenarios : Much of the current research tests the effects of single pesticides under controlled laboratory conditions. acs.org However, in agricultural settings, organisms are exposed to a mixture of pesticides and other environmental stressors. acs.org Future research must focus on more realistic scenarios, including long-term, low-dose exposures and the cumulative effects of chemical mixtures. acs.org

Integrated Risk Assessment : Human health and environmental risk assessments are often conducted in isolation. nih.gov A "One Health" approach, which consolidates these different aspects, is needed for a more holistic understanding of the risks. nih.gov

Bridging Lab to Field : A significant challenge is translating findings from laboratory studies to real-world agricultural ecosystems. labmanager.comacs.org This requires collaboration between lab-based toxicologists, field ecologists, and agronomists to ensure that research is environmentally relevant. labmanager.com

Data Integration and Bioinformatics : The vast amounts of data generated by 'omics' technologies and environmental monitoring require sophisticated bioinformatics and data science approaches to extract meaningful insights. labmanager.com

The path forward in the study of this compound and other phenoxy herbicides involves embracing complexity, fostering collaboration across disciplines, and leveraging cutting-edge technologies to ensure both agricultural productivity and environmental protection.

Q & A

Q. What are the common synthetic routes for Methyl 4-(2,4-dichlorophenoxy)butanoate, and what are their methodological limitations?

this compound is synthesized via esterification of 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB) using methanol under acidic catalysis. Alternative routes include nucleophilic substitution of 1-(3-bromopropoxy)-2,4-dichlorobenzene with γ-butyrolactone followed by esterification . Key limitations include competing side reactions (e.g., incomplete esterification or hydrolysis) and the need for rigorous purification to remove residual dichlorophenol byproducts, which can interfere with downstream applications .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • GC-MS : Optimal for quantifying methyl ester derivatives, with a DB-5MS column (30 m × 0.25 mm) and electron ionization (70 eV) to confirm molecular ion peaks at m/z 291 (C10H10Cl2O3) .
  • HPLC : Reverse-phase C18 columns (e.g., Agilent ZORBAX) with UV detection at 230 nm provide resolution for detecting hydrolysis products like 2,4-DB .
  • FT-IR : Key absorbance bands include 1740 cm<sup>−1</sup> (ester C=O) and 1250 cm<sup>−1</sup> (C-O-C), critical for verifying ester functionality .

Q. How do solvent polarity and pH influence the stability of Methyl 2,4-DB in laboratory storage?

The compound is prone to hydrolysis in aqueous media, especially under alkaline conditions (pH > 8). Stability is enhanced in non-polar solvents (e.g., hexane) at 4°C, with degradation rates <5% over 6 months. Acidic stabilizers (e.g., 0.1% H3PO4) are recommended for aqueous work .

Q. What are the standard protocols for quantifying Methyl 2,4-DB in environmental matrices?

EPA Method 515.4 prescribes solid-phase extraction (SPE) using C18 cartridges for water samples, followed by GC-ECD detection with a detection limit of 0.1 µg/L. For soil, Soxhlet extraction with acetone-hexane (1:1) and cleanup via Florisil columns are standard .

Q. How does the methyl ester form compare to the parent acid (2,4-DB) in herbicidal activity assays?

The ester derivative exhibits enhanced lipid solubility, improving cellular uptake in plant models. Bioassays using Lemna minor show EC50 values of 0.8 µM for Methyl 2,4-DB vs. 2.5 µM for 2,4-DB, attributed to esterase-mediated hydrolysis in vivo .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported herbicidal efficacy across plant species?

Discrepancies arise from species-specific esterase activity and cuticular permeability. Methodological refinements include:

  • Pre-treatment with esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) to isolate ester vs. acid activity .
  • Comparative foliar vs. root uptake studies using <sup>14</sup>C-labeled Methyl 2,4-DB to quantify translocation efficiency .

Q. How can computational modeling predict metabolic pathways and environmental persistence?

QSAR models predict hydrolysis half-lives (e.g., 14 days in pH 7 soil) using logP (3.2) and electron-withdrawing substituent parameters. Density Functional Theory (DFT) simulations identify reactive sites for microbial degradation, such as ester cleavage and dichlorophenoxy ring hydroxylation .

Q. What are the critical variables in designing structure-activity relationship (SAR) studies for analogs?

  • Side-chain length : Butanoate esters show optimal activity vs. propanoate (reduced uptake) or pentanoate (increased steric hindrance) .
  • Substituent positioning : 2,4-dichloro substitution maximizes auxin-like herbicidal effects, while 3,4-dichloro analogs exhibit reduced binding to auxin receptors .

Q. How do soil microbiota influence the environmental fate of Methyl 2,4-DB?

Pseudomonas spp. degrade the compound via esterase (LipA) and dioxygenase (CatA) pathways, producing 2,4-dichlorophenol and succinate. Anaerobic conditions favor reductive dechlorination, generating non-toxic 4-chlorophenoxybutanoate .

Q. What advanced spectroscopic techniques elucidate photodegradation mechanisms?

  • LC-QTOF-MS : Identifies hydroxylated photoproducts (e.g., 4-OH-Methyl 2,4-DB) under UV irradiation (λ = 254 nm) .
  • EPR Spectroscopy : Detects radical intermediates (e.g., phenoxy radicals) during singlet oxygen-mediated degradation .

Methodological Considerations

  • Contradiction Analysis : Conflicting bioactivity data require cross-validation using isotopically labeled standards and controlled esterase activity assays .
  • Data Reproducibility : Batch-to-batch variability in synthesis (e.g., residual Cl<sup>−</sup>) necessitates ICP-MS validation for halogen content .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.